molecular formula C11H7ClN2O2S B2682857 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 851116-06-8

2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2682857
CAS No.: 851116-06-8
M. Wt: 266.7
InChI Key: AJHFKTLABRFEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 851116-06-8) is a high-purity chemical intermediate designed for pharmaceutical and biological research. This compound features a thieno[2,3-d]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of a reactive chloromethyl group at the 2-position makes this molecule a versatile building block for the synthesis of more complex derivatives via nucleophilic substitution reactions, such as with benzylamine, facilitating structure-activity relationship (SAR) studies . The thieno[2,3-d]pyrimidine structure is a recognized pharmacophore in drug discovery. Recent research has identified derivatives of thieno[2,3-d]pyrimidin-4(3H)-one as a promising new class of potent ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors . These inhibitors have significant research implications in investigating cell morphology, cytoskeletal organization, and cell migration. Furthermore, related compounds within this chemical class have demonstrated potential as antihyperlipaemic agents, with studies suggesting their mechanism of action may involve the inhibition of cholesterol absorption in the gastrointestinal tract . Researchers can utilize this compound as a key precursor to develop novel therapeutic agents targeting kinases, metabolic disorders, and other disease areas. The compound has the molecular formula C₁₁H₇ClN₂O₂S and a molecular weight of 266.70 . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment, at 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-4-8-13-10(15)9-6(5-17-11(9)14-8)7-2-1-3-16-7/h1-3,5H,4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHFKTLABRFEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)NC(=N3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-06-8
Record name 2-(chloromethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the thieno[2,3-d]pyrimidine core . This reaction is followed by derivatization of the active chlorine and functionalization of the C-4 position of the pyrimidine ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes nucleophilic displacement with various nucleophiles, enabling structural diversification. Key reactions include:

Nucleophile Reagents/Conditions Product Yield Reference
AminesExcess NH3 (25%), sealed vial, 105°C2-(Aminomethyl)-5-(2-furyl)thienopyrimidin-4-one63%
ThiolsK2CO3, DMF, room temperatureThioether derivatives60–80%
HydroxideNaOH, ethanol/water, reflux2-(Hydroxymethyl)-5-(2-furyl)thienopyrimidin-4-one72%
AzidesNaN3, DMF, 80°C2-(Azidomethyl)-5-(2-furyl)thienopyrimidin-4-one85%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing Cl⁻. Steric hindrance from the fused thienopyrimidine ring is minimal, favoring high yields .

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclization to form polycyclic systems under specific conditions:

Reagent Conditions Product Yield Reference
Potassium tert-butoxideDMF, 25°C, 2 hFused thiadiazolo-thienopyrimidine90%
ThioureaK2CO3, ethanol, refluxThienopyrimidine-thiazolidinone hybrid78%

Example : Treatment with thiourea in ethanol generates a thiazolidinone ring fused to the thienopyrimidine core .

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed cross-coupling to introduce aryl or alkyl chains:

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DMF/H2O2-(Arylmethyl)-5-(2-furyl)thienopyrimidin-4-one65–88%
Buchwald-HartwigPd2(dba)3, Xantphos, toluene2-(Aminomethyl)-aryl derivatives70%

Notable Application : Coupling with 4-fluorophenylboronic acid under Suzuki conditions yields analogs with enhanced bioactivity .

Elimination Reactions

Dehydrohalogenation can occur under basic conditions to form a reactive exo-methylene intermediate:

Base Conditions Product Application
DBUDMF, 120°C, 4 h2-Methylene-thienopyrimidin-4-onePrecursor for Diels-Alder reactions
KOtBuTHF, reflux, 6 hVinyl-thienopyrimidineElectrophilic functionalization

This intermediate is highly electrophilic and reacts with dienophiles (e.g., maleic anhydride) in [4+2] cycloadditions .

Acylation and Alkylation

The chloromethyl group is acylated or alkylated to enhance lipophilicity:

Reagent Conditions Product Yield
Acetyl chloridePyridine, 0°C → RT2-(Acetoxymethyl)-5-(2-furyl)thienopyrimidin-4-one82%
Ethyl bromoacetateK2CO3, DMF, 60°CEthoxycarbonylmethyl derivative75%

Biological Relevance : Acetylated derivatives show improved membrane permeability in anticancer assays .

Interaction with Heterocycles

The furyl substituent engages in π-stacking or hydrogen bonding, influencing reactivity:

  • Furan ring oxidation with m-CPBA yields a diketone, altering electronic properties .

  • Electrophilic substitution at the furan C5 position (e.g., nitration) is sterically hindered by the thienopyrimidine core .

Key Research Findings

  • Anticancer Activity : Chloromethyl derivatives exhibit IC50 values of 1.2–8.7 μM against MCF-7 cells via apoptosis induction .

  • Antimicrobial Potency : Thioether analogs show MIC values of 2–16 μg/mL against S. aureus and E. coli .

  • Thermal Stability : DSC analysis reveals a melting point of 218–220°C, indicating high thermal robustness .

Scientific Research Applications

Synthesis of Thienopyrimidine Derivatives

The compound serves as a precursor for synthesizing various thienopyrimidine derivatives. These derivatives have been reported to exhibit a range of biological activities, including antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The synthesis routes often involve cyclocondensation reactions with thiophene derivatives or modifications using amine/hydrazine derivatives, yielding compounds with promising pharmacological profiles .

Antimicrobial and Antiparasitic Activity

Research indicates that thienopyrimidine derivatives derived from 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one demonstrate significant antiplasmodial activity. For example:

  • In vitro Studies : Compounds have shown IC50 values in the micromolar range against P. falciparum, indicating their potential as therapeutic agents for malaria .
  • In vivo Studies : Certain derivatives exhibited efficacy comparable to established antimalarial drugs like chloroquine, with effective doses leading to substantial reductions in parasitemia .

Cytotoxicity and Selectivity

While exploring the therapeutic potential of these compounds, studies have also assessed their cytotoxicity against various cell lines. For instance:

  • Compounds demonstrated varying levels of cytotoxicity, with some showing selective activity against cancer cell lines while maintaining lower toxicity in normal cells .

Case Studies and Research Findings

Study Findings Reference
Antiplasmodial ActivityDerivatives showed IC50 values ranging from 1.46 to 5.74 µM against P. falciparum.
Synthesis EfficiencyCyclocondensation reactions yielded thienopyrimidine derivatives with yields up to 90%.
Cytotoxicity AssessmentSelective cytotoxicity observed in Vero cell lines; some compounds exhibited CC50 values between 2.17 and 4.30 µM.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties/Applications Reference
Target Compound Chloromethyl (-CH₂Cl) High reactivity for derivatization; potential precursor for alkylating agents or prodrugs. No direct biological data reported.
2-Amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2d) Amino (-NH₂) Yield: 82%; MP: 178–180°C. Amino groups enhance hydrogen-bonding potential, improving solubility and target binding. Used in antimicrobial studies.
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (5a) Benzylamino (-NHCH₂Ph) Cytotoxic against melanoma MDA-MB-435 (GP = -31.02%). Demonstrates the importance of aromatic amines in anticancer activity.
2-(1-Aryl-5-methyl-1H-1,2,3-triazol-4-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones (6a-d) Triazolyl Yields: 75–87%. Triazole rings improve metabolic stability and mimic amide bonds. Potential applications in fluorescence-based sensors or kinase inhibitors.

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Key Properties/Applications Reference
Target Compound 2-Furyl Furyl groups contribute π-π stacking interactions. Analogous to psoralen derivatives in photobiological activity . No direct data on UV crosslinking reported.
5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-Methyl-2-furyl Methylation reduces furan’s electron density, potentially altering binding affinity. Purity: 97%; used in fluorescence studies.
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Phenyl (-Ph) Increased hydrophobicity; applications in kinase inhibition. CAS: 40739-73-7.
5-[(4-Fluorophenyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one (2i) 4-Fluorophenylsulfanyl MP: 194–196°C. Fluorine atoms enhance bioavailability and metabolic stability. Explored in antitumor libraries.

Key Research Findings

Reactivity: The chloromethyl group in the target compound offers unique reactivity for post-synthetic modifications, unlike amino or triazolyl derivatives .

Biological Potential: While benzylamino (5a) and triazolyl (6a-d) analogs show anticancer activity , the furyl group in the target compound may mimic psoralen’s DNA-intercalating properties .

Physical Properties: Solubility: Chloromethyl and furyl groups increase hydrophobicity compared to amino derivatives. Melting Points: Amino derivatives (e.g., 2d: 178–180°C) generally exhibit higher MPs than triazolyl analogs (e.g., 6b: 154–156°C) .

Biological Activity

Overview of 2-(Chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one

This compound is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring and a chloromethyl group. Its molecular formula is C11H7ClN2O2SC_{11}H_7ClN_2O_2S, and it has a molecular weight of approximately 266.7 g/mol.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the thienopyrimidine scaffold can enhance selectivity and potency against specific cancer types.

  • Mechanism of Action : Thienopyrimidines typically inhibit cell signaling pathways crucial for tumor growth, such as the MAPK/ERK pathway and PI3K/AKT pathway. The presence of the chloromethyl group in this compound may enhance its ability to form covalent bonds with target proteins, increasing its efficacy.

Antimicrobial Activity

Some studies suggest that thienopyrimidine derivatives possess antimicrobial properties. The biological activity against various bacterial strains has been documented, indicating potential use in treating infections.

  • Case Study : A study on related thienopyrimidine compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that structural features similar to those in this compound could confer similar properties.

Enzyme Inhibition

Thienopyrimidines have also been studied for their ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and other critical enzymes involved in cellular processes.

  • Research Findings : Inhibitors derived from thienopyrimidine structures have been reported to show promising results in preclinical models for diseases characterized by dysregulated cell cycle progression.

Data Table: Biological Activities of Thienopyrimidine Derivatives

Biological ActivityCompound TypeReference
AnticancerThienopyrimidine derivatives
AntimicrobialVarious thienopyrimidine compounds
Enzyme inhibitionCyclin-dependent kinase inhibitors

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(chloromethyl)-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one and its analogs?

  • Answer : A multistep synthesis approach is commonly employed. For example, thieno[2,3-d]pyrimidin-4(3H)-one scaffolds can be functionalized via nucleophilic substitution at the chloromethyl group. Key steps include cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by halogenation (e.g., chloromethylation using ClCH₂SO₂Cl). Characterization via 1H^1H NMR, HRMS, and X-ray crystallography ensures structural fidelity. Yields vary (70–96%) depending on substituents and reaction conditions .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H NMR identifies proton environments (e.g., furyl protons at δ 6.5–7.5 ppm). Melting point analysis (e.g., 150–220°C for related derivatives) and HPLC purity checks (>95%) are critical. X-ray crystallography, if feasible, provides unambiguous structural confirmation .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Answer : Antiproliferative assays (e.g., MTT against cancer cell lines), enzyme inhibition studies (e.g., tyrosinase or kinase targets), and antibacterial screens (MIC determination) are standard. For covalent inhibitors, activity against cysteine-dependent enzymes (e.g., Tpx in Trypanosoma brucei) can be assessed via NADPH-coupled assays .

Advanced Research Questions

Q. How does the chloromethyl group influence covalent binding to biological targets?

  • Answer : The chloromethyl moiety acts as an electrophilic warhead, enabling covalent attachment to nucleophilic residues (e.g., Cys40 in Tpx). Computational docking (AutoDock, Schrödinger) predicts binding poses, while mass spectrometry confirms adduct formation. Kinetic studies (e.g., IC₅₀ shifts with pre-incubation) differentiate covalent vs. reversible inhibition .

Q. How can molecular docking guide the design of derivatives with improved potency?

  • Answer : Docking into target active sites (e.g., VEGFR-2 or tyrosinase) identifies critical interactions:

  • Hinge region : Thieno[2,3-d]pyrimidin-4(3H)-one core forms H-bonds.
  • Hydrophobic pockets : Substituents like furyl or aryl groups enhance van der Waals contacts.
  • DFG motif : Amide or oxadiazole linkers improve affinity. MD simulations (GROMACS/AMBER) validate stability of docked complexes .

Q. How to resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, enzyme isoforms). Mitigation strategies:

  • Standardize protocols : Use common cell lines (e.g., HepG2, MCF-7) and enzyme sources.
  • SAR analysis : Compare substituent effects (e.g., furyl vs. phenyl) to identify critical pharmacophores.
  • Off-target profiling : Use kinome-wide screens to rule out nonspecific effects .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Answer :

  • Prodrug design : Esterification of carboxylic acid derivatives (e.g., compound 9 in ) improves membrane permeability.
  • PEGylation : Hydrophilic polymers enhance aqueous solubility.
  • Structural simplification : Replace bulky substituents (e.g., tetrahydrobenzo rings) with smaller bioisosteres (e.g., pyridyl) .

Methodological Considerations

Q. How to analyze structure-activity relationships (SAR) for thieno[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Answer :

  • Substituent variation : Compare analogs with different R-groups (e.g., 2-furyl vs. 4-fluorophenyl) in enzymatic assays.
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate electronic/steric features with activity.
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) identify metabolic hotspots (e.g., furan oxidation) .

Q. What computational tools predict metabolic liabilities of this compound?

  • Answer : Software like MetaSite or StarDrop simulates Phase I/II metabolism. Key alerts:

  • Furan ring : Susceptible to epoxidation (potential hepatotoxicity).
  • Chloromethyl group : May undergo glutathione conjugation (detoxification pathway).
  • Validation via LC-MS/MS in hepatocyte incubations is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.